
3,5-Dibromo-1H-indazole
Übersicht
Beschreibung
3,5-Dibromo-1H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1H-indazole typically involves the bromination of 1H-indazole. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.
Major Products:
- Substituted indazoles with various functional groups.
- Coupled products with extended aromatic systems.
- Reduced indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
3,5-Dibromo-1H-indazole and its derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development. The following sections detail specific applications in various therapeutic domains.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound derivatives:
- Bcr-Abl Inhibition : A series of indazole derivatives, including those with a 3,5-dibromo substitution, were evaluated for their activity against Bcr-Abl wild type and T315I mutant. Compound 89 showed promising results with IC50 values comparable to Imatinib, indicating its potential as a treatment for certain leukemias .
- Anti-Proliferative Effects : Research on 3-(pyrrolopyridin-2-yl)indazole derivatives revealed strong anti-proliferative effects against various human cancer cell lines (HL60, KB, SMMC-7721, HCT116, A549). Notably, compound 93 exhibited an IC50 value of 8.3 nM against HL60 cells .
- FGFR Inhibition : Several studies have focused on the inhibition of Fibroblast Growth Factor Receptors (FGFRs) using indazole derivatives. Compound 105 was identified as a potent pan-FGFR inhibitor with IC50 values ranging from 0.9 to 6.1 nM across different FGFR subtypes .
Antimicrobial Activity
This compound has shown promising results in combating microbial infections:
- Antifungal Properties : A study highlighted the anticandidal activity of indazole derivatives against Candida species, with specific compounds demonstrating significant efficacy at lower concentrations than traditional antifungal agents .
- Antiprotozoal Activity : Indazoles have also been investigated for their activity against protozoan parasites such as Leishmania. Certain derivatives exhibited potent inhibitory effects, suggesting their potential as new antileishmanial agents .
Neurological Applications
Indazole derivatives are being explored for their effects on neurological disorders:
- Serotonin Receptor Modulation : Some indazole compounds act as serotonin 5-HT3 receptor antagonists, which may be beneficial in treating conditions like anxiety and depression .
Case Studies and Research Findings
Several case studies provide insights into the efficacy and mechanisms of action of this compound:
- Study on Inhibition Mechanisms : Research involving the synthesis and evaluation of various indazole derivatives demonstrated their ability to inhibit key enzymes involved in cancer proliferation and microbial resistance pathways .
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of indazole-based compounds in patients with specific types of cancer and other diseases. For instance, compound 119 , an ERK inhibitor derived from indazole structures, showed promising results in early-phase clinical evaluations for BRAFV600-mutant melanoma .
Data Tables
The following tables summarize key findings regarding the biological activities of this compound derivatives.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms can enhance the compound’s binding affinity and specificity for its target, leading to various biological effects. The exact pathways involved can vary based on the specific context and target.
Vergleich Mit ähnlichen Verbindungen
1H-indazole: The parent compound without bromine substitution.
3-Bromo-1H-indazole: A mono-brominated derivative.
5-Bromo-1H-indazole: Another mono-brominated derivative.
Comparison: 3,5-Dibromo-1H-indazole is unique due to the presence of two bromine atoms, which significantly alters its chemical reactivity and potential applications compared to its mono-brominated counterparts. The dual bromination can enhance its ability to participate in further functionalization reactions and may improve its biological activity and specificity.
Biologische Aktivität
3,5-Dibromo-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of bromine atoms at the 3 and 5 positions of the indazole ring. This substitution pattern is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Kinases : It has shown potential as an inhibitor of various kinases, which are critical in cell signaling pathways. For instance, studies have demonstrated that indazole derivatives can inhibit fibroblast growth factor receptors (FGFRs) with IC50 values in the nanomolar range, indicating strong enzymatic inhibition .
- Antitumor Activity : The compound exhibits significant antitumor properties across different cancer cell lines. For example, it has been evaluated against HepG2 (liver cancer) and A549 (lung cancer) cell lines, showing promising results comparable to established chemotherapeutics like 5-fluorouracil .
Structure-Activity Relationships (SAR)
The substitution pattern on the indazole ring significantly affects its biological activity. Research indicates that:
- Bromination : The presence of bromine at the 3 and 5 positions enhances the compound's potency against specific cancer cell lines .
- Functional Groups : Variations in substituents at other positions on the indazole ring can modulate its activity. For example, compounds with electron-withdrawing groups often exhibit improved inhibitory effects on tumor cell proliferation .
Case Studies and Experimental Findings
Several studies have highlighted the biological efficacy of this compound:
- Antiproliferative Activity : In vitro studies reported IC50 values ranging from 0.041 to 33.6 µM against various cancer cell lines, demonstrating its potential as an anticancer agent .
- Enzymatic Inhibition : Compounds derived from this compound have been tested for their ability to inhibit specific enzymes such as IDO1 (indoleamine 2,3-dioxygenase), with some derivatives exhibiting IC50 values as low as 720 nM .
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to target proteins involved in cancer progression, suggesting a stable interaction that could be exploited for drug design .
Data Table: Biological Activities of this compound Derivatives
Compound Name | Target | IC50 Value (µM) | Activity Type |
---|---|---|---|
This compound | FGFR1 | <0.004 | Enzymatic Inhibition |
Derivative A | HepG2 Cell Line | 0.041 | Antiproliferative |
Derivative B | A549 Cell Line | 33.6 | Antiproliferative |
Derivative C | IDO1 | 0.720 | Enzymatic Inhibition |
Eigenschaften
IUPAC Name |
3,5-dibromo-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZZHYXRCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547237 | |
Record name | 3,5-Dibromo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40598-76-3 | |
Record name | 3,5-Dibromo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.